Home > Products > Screening Compounds P1886 > 1-[1-(4-Chlorophenyl)propyl]-3-(2,5-dimethylphenyl)urea
1-[1-(4-Chlorophenyl)propyl]-3-(2,5-dimethylphenyl)urea -

1-[1-(4-Chlorophenyl)propyl]-3-(2,5-dimethylphenyl)urea

Catalog Number: EVT-4905333
CAS Number:
Molecular Formula: C18H21ClN2O
Molecular Weight: 316.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[1-(4-Chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea is a 1,3-disubstituted urea derivative that has been identified as a potential inhibitor of cholesterol acyltransferase (ACAT). [ [] ] ACAT is an intracellular enzyme that catalyzes the esterification of cholesterol, playing a crucial role in cholesterol metabolism and storage. [ [] ] Inhibition of ACAT has been proposed as a therapeutic strategy for treating hypercholesterolemia and atherosclerosis. [ [] ]

Synthesis Analysis

The synthesis of N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea can be achieved through a reaction between an amine and an isocyanate. [ [] ] Specifically, 1-(4-chlorophenyl)propylamine (general formula R2-NH-X, where R2 represents a nitro group and X is an oxygen or sulfur atom) is reacted with 2,5-dimethylphenyl isocyanate (general formula R1-N=C=O). [ [] ] The isocyanate can be prepared in situ from corresponding reagents. [ [] ] Following the formation of the 1,3-disubstituted urea with a nitro group at the R2 position, it can be further treated with hydrogen in the presence of a palladium catalyst to reduce the nitro group to an amino group. [ [] ]

Mechanism of Action

N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea has been suggested to act as an inhibitor of ACAT, although the precise mechanism of action remains to be elucidated. [ [] ] It is likely that the molecule interacts with the active site of ACAT, interfering with its catalytic function and thereby reducing the esterification of cholesterol. [ [] ] Further studies are needed to investigate the specific binding interactions, kinetic parameters, and structural features contributing to its inhibitory activity.

Applications

The primary application of N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea identified in the provided literature is its potential use as an ACAT inhibitor for research purposes. [ [] ] Exploring its efficacy, selectivity, and safety profile in relevant in vitro and in vivo models could contribute to the development of novel therapeutic strategies for hypercholesterolemia and atherosclerosis.

N-(2,6-dimethylphenyl)-N'-[3-(1-methylethylamino)propyl]urea (Wy-42,362)

Compound Description: N-(2,6-dimethylphenyl)-N'-[3-(1-methylethylamino)propyl]urea (Wy-42,362) is an effective antiarrhythmic agent demonstrated in various canine cardiac arrhythmia models. [] It elevates ventricular fibrillation threshold voltage and reverts ouabain-induced, 24- and 48-hour post coronary artery ligation-induced ventricular arrhythmias, and aconitine-induced atrial arrhythmias. [] The compound lacks anticholinergic or CNS-stimulant activity. [] Its mechanism of action is believed to be class I, involving depression of cardiac impulse conduction and fast Na+ channel conductance. []

4-(2'-Chlorophenyl)-2,5-diketo-1,2,3,4,5,6,7,8-octahydro-quinazoline

Compound Description: This compound was synthesized in an attempt to create 2,5-diketo-1,2,3,4,5,6,7,8-octahydro-quinazoline. [] It has a melting point of 290-292°C and is formed through the condensation of cyclohexanedione-(1,3), o-chlorobenzaldehyde, and urea in ethanol in the presence of acid. []

meso-2,5-diallylpyrrolidinyl ureas

Compound Description: These are a class of compounds used as substrates in palladium-catalyzed carboamination reactions to synthesize bicyclic ureas. [] This method allows for the construction of complex structures with multiple stereocenters, leading to molecules like batzelladine and merobatzelladine alkaloids. []

Relevance: This class of compounds, particularly the example with a p-chlorophenyl N-aryl substituent (compound 7c in the paper), emphasizes the utilization of Pd-catalyzed carboamination for constructing six-membered cyclic ureas. [] Although N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea already possesses a cyclic urea moiety, this research highlights potential synthetic strategies for creating more complex structures with similar functionalities using palladium catalysis.

N-(1-methyl-5-indolyl)-N′-(3-pyridyl)urea hydrochloride (SB 200646A)

Compound Description: SB 200646A is the first reported selective 5-HT2C/2B over 5-HT2A receptor antagonist. [] It demonstrates efficacy in blocking the effects of 1-(3-chlorophenyl)piperazine (mCPP) induced hypolocomotion and hypophagia in rats, behaviors associated with 5-HT2C receptor activation. [] This suggests a potential role for SB 200646A in treating anxiety. []

Compound Description: RB 101 is a complete inhibitor of the enkephalin-catabolizing enzymes. [] Administering RB 101 induces naloxone-reversible antinociception in rat tail-flick and mouse hot-plate tests, indicating its effect on pain perception at both spinal and supraspinal levels. []

Relevance: While structurally different from N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea, the research on RB 101 highlights the role of cholecystokinin B (CCKB) antagonists in potentiating the antinociceptive effects of endogenous enkephalins. [] This finding suggests the potential of exploring combinations of CCKB antagonists with compounds like N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea for managing pain, particularly if it exhibits any analgesic properties.

(±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride (DOI)

Compound Description: DOI is a preferential 5-HT2A/C receptor agonist. [] Microinjection of DOI into the ventrolateral orbital cortex (VLO) of rats with spared nerve injury (SNI)-induced neuropathic pain significantly depressed allodynia. [] This effect was blocked by selective 5-HT2A/C and 5-HT2A receptor antagonists, suggesting that 5-HT2A receptors in the VLO play a role in mediating antiallodynia. []

Relevance: Although not directly related structurally to N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea, DOI is included as its research highlights the antinociceptive effects mediated by 5-HT2 receptors. [] This suggests the potential value of investigating whether N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea exhibits any interactions with 5-HT receptors or possesses analgesic properties.

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor that effectively reduces both brain and plasma beta-amyloid (Abeta) in APP-YAC mice. [] This reduction is dose-dependent and occurs rapidly, reaching maximum effect within 3 hours. [] These findings suggest BMS-289948 could potentially be used as a treatment for Alzheimer's disease. []

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: BMS-299897 is another orally active gamma-secretase inhibitor, similar to BMS-289948, demonstrating dose-dependent reduction of beta-amyloid (Abeta) in APP-YAC mice and guinea pigs. [] It effectively reduces Abeta concentrations in cortical, cerebrospinal fluid, and plasma without affecting CSF levels of alpha-sAPP. [] These results suggest a potential therapeutic use for BMS-299897 in Alzheimer's disease. []

Compound Description: These are half-sandwich ruthenium(II) complexes investigated for their antitumor and antibacterial activity. [] The complexes with X = Br or I exhibited moderate activity against epithelial colorectal adenocarcinoma (Caco-2) and hepatocellular carcinoma (HepG2) cell lines, while those with X = Cl were inactive. [] Notably, complexes with X = Br or I showed better selectivity towards tumor cells compared to the anticancer drug 5-fluorouracil (5-FU). [] Some of these complexes also demonstrated activity against methicillin-resistant S. aureus. []

3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl)-1H-pyrrole-2,5-dione (GF109203X)

Compound Description: GF109203X is a potent and selective inhibitor of protein kinase C (PKC). [] It blocks the (+)-pentazocine-mediated enhancement of amphetamine-stimulated [3H]dopamine release in rat striatal slices, suggesting the involvement of PKC in sigma2-receptor-mediated regulation of the dopamine transporter. []

Compound Description: This compound exhibits high affinity for serotonin2C (5HT2C) receptors and stimulates the turnover of inositol 1,4,5-triphosphate. [] In rats, it elicits behavioral signs of 5-HT2C receptor agonism, such as hypomotility, which is reversed by a 5-HT2C receptor antagonist. [] Ro 60-0175/ORG 35030 also shows activity in animal models of obsessive-compulsive disorder (OCD) and depression, suggesting its potential therapeutic use for these conditions. []

Relevance: While structurally different from N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea, Ro 60-0175/ORG 35030 highlights the importance of targeting 5-HT2C receptors for treating OCD and depression. [] This could inform research into potential interactions of N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea with 5-HT receptors and its possible effects on mood and anxiety-related behaviors.

Compound Description: Similar to Ro 60-0175/ORG 35030, Ro 60-0332/ORG 35035 exhibits high-affinity binding to 5-HT2C receptors and stimulates inositol 1,4,5-triphosphate turnover. [] It also demonstrates activity in various animal models of OCD and depression, suggesting therapeutic potential for these conditions. [] Notably, it shows reduced anxiogenic effects compared to other 5-HT2C agonists. []

Relevance: Like Ro 60-0175/ORG 35030, Ro 60-0332/ORG 35035 emphasizes the relevance of 5-HT2C receptor agonism in treating OCD and depression. [] Although structurally distinct from N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea, this compound's activity provides insight into potential applications of molecules interacting with the serotonergic system, particularly the 5-HT2C receptor subtype.

2,5-di[(3-dihydroxymethylsilyl)propyl]hydroquinone (M1') and 2,5-di[(3-dihydroxymethylsilyl)propyl]benzoquinone (M2')

Compound Description: These two monomers are key components in the synthesis of a highly soluble, perfect 2,5-dipropyl (alternate hydro- and benzo-) quinone-bridged ladder poly(methylsiloxane). [] Their charge transfer interaction, combined with silanol hydrogen bonding, forms a supramolecular ladder assembly template that directs the formation of the ladder polymer. []

1,3-disubstituted ureas

Compound Description: This class of compounds, specifically those with various R1 and R2 substituents as described in the paper, demonstrate the ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in intracellular cholesterol esterification. []

Relevance: This broad class of compounds shares the urea core structure with the target compound, N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea. The research emphasizes the diverse pharmacological potential of ureas based on their substituents. The variation in R1 and R2 groups in these 1,3-disubstituted ureas highlights how modifications at these positions can lead to compounds with varying biological activity, in this case, ACAT inhibition. []

5-methoxytryptamine

Compound Description: This compound acts as a potent agonist at both 5-HT2C receptors in the chicken proventriculus and 5-HT1 and 5-HT2 receptors in the ileum. [] It induces contractions in these tissues, indicating its involvement in gastrointestinal motility in chickens. []

3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N′-(3-methylphenyl)urea (L365,260)

Compound Description: Initially thought to be a cholecystokinin receptor-2 (CCK2R) antagonist, L365,260 is actually a partial agonist. [] This highlights the complex nature of ligand-receptor interactions and the need for careful pharmacological characterization. []

Compound Description: Similar to L365,260, PD135,158 is a partial agonist of CCK2R despite being initially classified as an antagonist. [] This emphasizes the need for comprehensive pharmacological evaluation of potential CCK2R antagonists. []

1-((N-(2,3-dichloro-4-hydroxyphenyl)amino)-carbonyl)-1-methyl cyclohexane

Compound Description: This compound is the primary active ingredient in a fungicidal composition. [] When combined with other fungicides, such as bupyrimate and quinomethionate, it exhibits enhanced synergistic activity in controlling fungal growth. []

1‐{3‐[4‐(3‐chlorophenyl)‐1‐piperazinyl]propyl}‐6‐fluoroindolin‐2(1H)‐one (5)

Compound Description: This compound exhibits a dual 5-HT1A/5-HT2A receptor antagonistic activity. [, ] It demonstrates high affinity for both receptors and effectively blocks the effects of 8-hydroxy-2-(di-n-propyl-amino)tetralin (8-OH-DPAT) at 5-HT1A receptors and (±)‐1‐(2,5‐dimethoxy‐4‐iodophenyl)‐2‐aminopropane (DOI) at 5-HT2A receptors in vivo. [, ]

1‐{3‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl]propyl}indolin‐2(1H)‐one (7)

Compound Description: Similar to compound 5, this compound also displays dual 5-HT1A/5-HT2A receptor antagonistic activity with high affinity for both receptors. [, ] It effectively blocks the effects of 8-OH-DPAT at 5-HT1A receptors and DOI at 5-HT2A receptors in vivo. [, ]

2,4-DB

Compound Description: 2,4-DB is a herbicide effective in controlling sicklepod (Senna obtusifolia) in peanut fields. [] Its efficacy is not significantly affected when mixed with various fungicides and insecticides. []

(+)-Pentazocine

Compound Description: (+)-Pentazocine is a sigma2-receptor agonist. [] It enhances amphetamine-stimulated [3H]dopamine release in rat striatal slices, suggesting its role in regulating dopamine transporter activity. [] This effect is blocked by a protein kinase C inhibitor, indicating the involvement of PKC in sigma2-receptor signaling. []

1‐[ω‐(4‐aryl‐1‐piperazinyl)alkyl]indolin‐2(1H)‐one derivatives

Compound Description: This class of compounds was synthesized and evaluated for their potential as dual 5‐HT1A/5‐HT2A receptor ligands. [] Several compounds in this series exhibited high affinity for both 5‐HT1A and 5‐HT2A receptors. [] Some derivatives demonstrated in vivo antagonistic activity towards both receptor subtypes, indicating their potential for development as therapeutic agents for conditions associated with imbalances in serotonin signaling. []

Properties

Product Name

1-[1-(4-Chlorophenyl)propyl]-3-(2,5-dimethylphenyl)urea

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(2,5-dimethylphenyl)urea

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

InChI

InChI=1S/C18H21ClN2O/c1-4-16(14-7-9-15(19)10-8-14)20-18(22)21-17-11-12(2)5-6-13(17)3/h5-11,16H,4H2,1-3H3,(H2,20,21,22)

InChI Key

KODSFYKGXOQXAU-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.